6-Chloroimidazo[1,2-a]pyridin-3-ol

Lipophilicity Drug Design Physicochemical Properties

Secure a structurally differentiated imidazo[1,2‑a]pyridine where the 3‑hydroxy group and 6‑chloro substituent deliver a quantifiable lipophilicity boost (XLogP3 2.4 vs 1.7 unsubstituted) essential for blood‑brain barrier penetration. This scaffold enables efficient C‑3 cross‑coupling via triflate/iodo intermediates, directly targeting IRAK4 kinase SAR (demonstrated 230 nM potency) and validated antifungal space against Candida parapsilosis (MIC <20 µM). It is the required pharmacophore for sGC stimulator IP (US20170101407A1), making it indispensable for patent‑protected drug discovery campaigns.

Molecular Formula C7H5ClN2O
Molecular Weight 168.58 g/mol
Cat. No. B11915926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloroimidazo[1,2-a]pyridin-3-ol
Molecular FormulaC7H5ClN2O
Molecular Weight168.58 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(N2C=C1Cl)O
InChIInChI=1S/C7H5ClN2O/c8-5-1-2-6-9-3-7(11)10(6)4-5/h1-4,11H
InChIKeyAURWFMBPTYPOBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloroimidazo[1,2-a]pyridin-3-ol: Sourcing the Key Heterocyclic Intermediate for Kinase and Antifungal Programs


6-Chloroimidazo[1,2-a]pyridin-3-ol (CAS 1019031-76-5) is a halogenated, nitrogen-bridged heterocyclic building block with a computed XLogP3 of 2.4, a molecular weight of 168.58 g/mol, and a topological polar surface area of 37.5 Ų, indicating balanced lipophilicity for membrane permeability optimization [1]. It serves as a privileged scaffold in medicinal chemistry [1] and a key intermediate for synthesizing kinase inhibitors, such as IRAK4 inhibitors [2], and novel antifungal agents targeting Candida parapsilosis [3].

Why Generic Substitution Fails for 6-Chloroimidazo[1,2-a]pyridin-3-ol


In-class substitution of 6-Chloroimidazo[1,2-a]pyridin-3-ol is not straightforward because its 3-hydroxy group and 6-chloro substituent together create a unique reactivity and property profile that cannot be replicated by simple halogen swaps or removal of functional groups [1]. For instance, replacing the chlorine with a hydrogen atom reduces lipophilicity (XLogP3 2.4 vs 1.7), which can significantly impact membrane permeability and protein binding [1][2]. Removing the 3-hydroxy group eliminates the primary synthetic handle for O-alkylation or conversion to triflate/iodo leaving groups for cross-coupling, severely limiting diversification strategies [3]. The evidence below details these quantifiable points of differentiation against its closest structural analogs.

Quantitative Differential Evidence for Procuring 6-Chloroimidazo[1,2-a]pyridin-3-ol


Elevated Lipophilicity vs. Unsubstituted Analog

The 6-chloro substitution in 6-Chloroimidazo[1,2-a]pyridin-3-ol significantly elevates lipophilicity compared to the unsubstituted parent compound. The computed partition coefficient (XLogP3) for the target compound is 2.4, versus 1.7 for imidazo[1,2-a]pyridin-3-ol [1]. This 0.7 log unit increase is a crucial parameter for optimizing membrane permeability and for tuning the ADME profile of drug candidates in early-stage discovery without altering the core scaffold's hydrogen-bonding capacity [1][2].

Lipophilicity Drug Design Physicochemical Properties

Synthetic Versatility as a Diversification Handle: 3-OH to 3-I Conversion

The 3-hydroxy group enables conversion to a 3-iodo moiety, creating a critical diversification handle for programs requiring palladium-catalyzed cross-coupling reactions [1]. This synthetic utility is a key differentiator from simple 6-chloroimidazo[1,2-a]pyridine, which lacks this functional group and therefore necessitates alternative, often lower-yielding, strategies for C-3 arylation. The resulting 3-iodo intermediate has been used to build complex kinase inhibitor libraries [1][2].

Medicinal Chemistry Cross-Coupling Synthetic Intermediate

Prioritized Core in Antifungal Drug Discovery: Demonstrated Activity from Derivatives

6-Chloroimidazo[1,2-a]pyridine is explicitly chosen as the core for an antifungal drug discovery program targeting Candida parapsilosis, a difficult-to-treat pathogen [1]. A series of (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile derivatives were synthesized, demonstrating Minimum Inhibitory Concentrations (MIC) ranging from 19.36 µM to 89.38 µM against a clinical strain [1]. The SAR study confirms that the efficacy is modulated by substituents on the aryl ring attached to this specific 6-chloro core, validating its utility as a productive scaffold [1].

Antifungal Candida parapsilosis Structure-Activity Relationship

Patent-Backed Design of Soluble Guanylate Cyclase (sGC) Stimulators

The 6-chlorine substituent is a key structural feature in the patent landscape for imidazo[1,2-a]pyridine carboxamides designed as soluble guanylate cyclase (sGC) stimulators [1]. Patent US20170101407A1 specifically claims a broad range of 6-chlorine-substituted imidazo[1,2-a]pyridine carboxamides, including those derived from 6-chloroimidazo[1,2-a]pyridin-3-ol, for the treatment of cardiovascular disorders [1]. This intellectual property coverage is a strong market differentiator, as it directs research away from unsubstituted or other halogenated variants that are not covered by the same patent space.

Cardiovascular Disease sGC Stimulator Medicinal Chemistry

High-Impact Research Scenarios for 6-Chloroimidazo[1,2-a]pyridin-3-ol


Optimizing Lead Lipophilicity in CNS Drug Discovery

A medicinal chemistry team aiming to improve the brain permeability of a lead series can use 6-Chloroimidazo[1,2-a]pyridin-3-ol as a starting point. Its XLogP3 of 2.4 represents a 0.7 log unit increase over the unsubstituted scaffold (XLogP3 1.7), providing a quantifiable advantage for passive diffusion across the blood-brain barrier [6][4]. The 3-hydroxy group remains available for subsequent prodrug strategies or further diversification to modulate metabolism or solubility.

Executing a Late-Stage Diversification Strategy for Kinase Inhibitors

For a SAR exploration project targeting IRAK4 or other kinases, procurement of this building block enables an efficient C-3 diversification pathway [6]. The 3-hydroxy group can be converted to a 3-iodo handle, which is a superior synthetic partner for Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions compared to the 3-unsubstituted analog, allowing rapid library enumeration [6]. This is evidenced by the generation of a potent derivative (IC50 230 nM) using this methodology [4].

Initiating an Antifungal Program Against Drug-Resistant Candida

Research groups targeting emergent drug-resistant fungal pathogens like Candida parapsilosis can utilize this core to directly enter a validated chemical space [6]. The published SARs for antifungal acrylonitrile derivatives provide a direct quantitative baseline, with lead compounds already exhibiting MICs below 20 µM [6]. This allows new programs to start from an established potency point, rather than screening a random library, accelerating the hit-to-lead timeline.

Securing Freedom-to-Operate in sGC Stimulator Research

An industrial pharmaceutical team developing soluble guanylate cyclase (sGC) stimulators must procure a source of 6-Chloroimidazo[1,2-a]pyridin-3-ol to access the specific chemical space protected under patent US20170101407A1 [6]. Use of other halogenated or non-halogenated analogs would place the resulting compounds outside this specific patent space, potentially complicating IP strategy or leading to less active compounds, as the 6-chloro group is a critical component of the claimed pharmacophore [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloroimidazo[1,2-a]pyridin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.